N-[4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoyl]-L-alanine
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Overview
Description
2-[4-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)BUTANAMIDO]PROPANOIC ACID is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)BUTANAMIDO]PROPANOIC ACID typically involves the reaction of 2,4-dioxo-1,2,3,4-tetrahydroquinazoline with butanoyl chloride, followed by the addition of propanoic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency in the final product. The use of advanced purification techniques, such as chromatography, is common to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)BUTANAMIDO]PROPANOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
2-[4-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)BUTANAMIDO]PROPANOIC ACID has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)BUTANAMIDO]PROPANOIC ACID involves its interaction with specific molecular targets in the body. The compound binds to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. These interactions can lead to various therapeutic effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride
- 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic Acid
- 3-(4-Methyl-2,5-dioxo-2,5-dihydro-3-furanyl)propanoic acid
Uniqueness
2-[4-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)BUTANAMIDO]PROPANOIC ACID is unique due to its specific structural features and the presence of both quinazolinone and propanoic acid moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H17N3O5 |
---|---|
Molecular Weight |
319.31 g/mol |
IUPAC Name |
(2S)-2-[4-(2,4-dioxo-1H-quinazolin-3-yl)butanoylamino]propanoic acid |
InChI |
InChI=1S/C15H17N3O5/c1-9(14(21)22)16-12(19)7-4-8-18-13(20)10-5-2-3-6-11(10)17-15(18)23/h2-3,5-6,9H,4,7-8H2,1H3,(H,16,19)(H,17,23)(H,21,22)/t9-/m0/s1 |
InChI Key |
QGWSYLMGCZTPBR-VIFPVBQESA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)CCCN1C(=O)C2=CC=CC=C2NC1=O |
Canonical SMILES |
CC(C(=O)O)NC(=O)CCCN1C(=O)C2=CC=CC=C2NC1=O |
Origin of Product |
United States |
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